![molecular formula C10H15Cl2N3 B2545772 2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride CAS No. 2460755-80-8](/img/structure/B2545772.png)
2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPE is a heterocyclic amine that belongs to the pyrrolopyridine family of compounds.
科学的研究の応用
DNA Interaction and Cytotoxicity
Research has shown that Cu(II) complexes with tridentate ligands, including those structurally related to the compound of interest, exhibit significant DNA binding propensities and demonstrate cytotoxicity against various cancer cell lines. These complexes can induce minor structural changes in DNA, suggesting potential applications in antitumor therapies and as tools for studying DNA interactions (Kumar et al., 2012).
Molecular Architecture and Optical Response
Research into dibranched, heterocyclic "push-pull" chromophores, which share a conceptual framework with the compound , highlights the importance of molecular architecture in determining thin-film microstructure and nonlinear optical response. This research suggests that compounds with similar structural features could be utilized in electrooptic film fabrication, influencing the development of materials with specific optical and electrooptic properties (Facchetti et al., 2006).
Catalytic Activity and Polymerization
The study of palladium(II) complexes with (imino)pyridine ligands, which resemble the core structure of the compound , has unveiled their potential as catalysts for ethylene dimerization. This research indicates the possibility of utilizing similar compounds in catalysis, particularly for polymerization processes that are crucial in material science and industrial chemistry (Nyamato et al., 2015).
Coordination Chemistry and Luminescence
The coordination chemistry of 2,6-di(pyrazol-1-yl)pyridine and related ligands, which share structural similarities with the compound of interest, has been explored for its potential in creating luminescent lanthanide compounds. Such compounds could have applications in biological sensing, indicating that structurally related compounds might also be useful in developing new materials for sensing and imaging applications (Halcrow, 2005).
特性
IUPAC Name |
2-(2-methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-8-6-9-7-12-4-2-10(9)13(8)5-3-11;;/h2,4,6-7H,3,5,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUPVCKYVXBDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CCN)C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

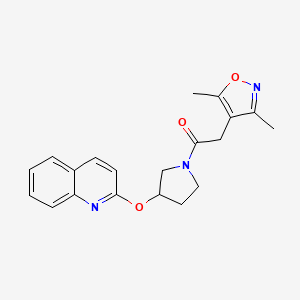
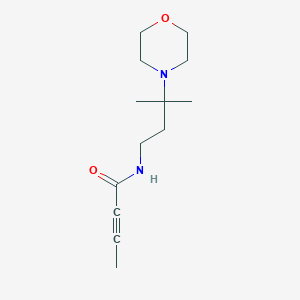
![n-[2(2-Aminoethyl)sulfonyl]-3-[[4-[2-[(1,4,5,6-tetrahydro-2-pyrimidinyl)amino]ethoxy]benzoyl]amino]-l-alanine, hcl (1:1)](/img/structure/B2545692.png)
![4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B2545696.png)
![(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2545697.png)
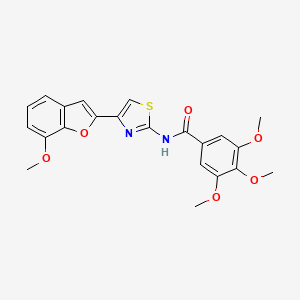
![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2545701.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2545703.png)
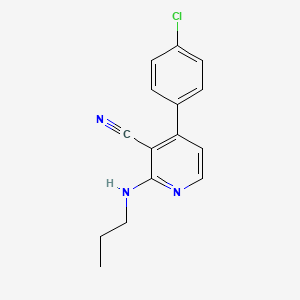


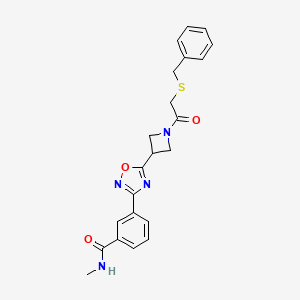
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2545712.png)